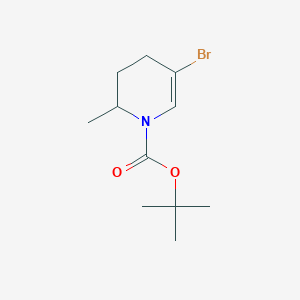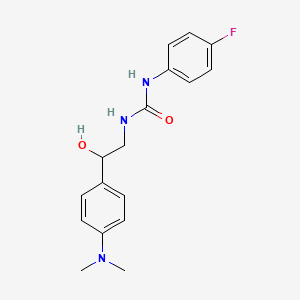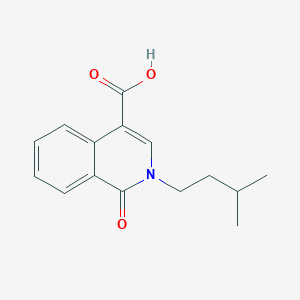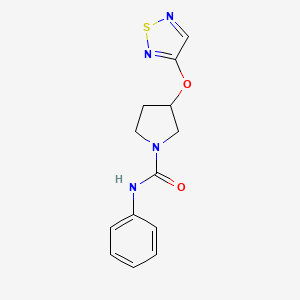
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide" belongs to a class of organic compounds known for their complex structures and potential biological activities. Such compounds often contain multiple functional groups, including pyridazinone, dihydropyridine, and carboxamide groups, which may contribute to diverse chemical properties and reactivities.
Synthesis Analysis
Synthesis of complex molecules typically involves multi-step synthetic pathways. For similar compounds, synthesis can be achieved through methods like the aza-Wittig reaction, cycloaddition, and subsequent ring-transformation reactions, which allow for the construction of the core structure and the introduction of various functional groups in a controlled manner (Okawa et al., 1997).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like NMR, FT-IR, and X-ray crystallography. These methods provide detailed information about the molecular framework, stereochemistry, and electronic properties, crucial for understanding the compound's reactivity and biological activity (Jayarajan et al., 2019).
Chemical Reactions and Properties
Chemical reactivity in these compounds can be influenced by the presence of multiple reactive sites. Studies on similar molecules have shown varied chemical behaviors such as cycloaddition reactions with olefins, transformations under basic conditions, and interactions with nucleophiles, highlighting the versatility of these compounds in chemical synthesis (Christl et al., 1990).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, can be influenced by the compound's molecular arrangement and intermolecular forces. Characterization of similar compounds has been conducted to understand these properties better, which are critical for the compound's application in different fields (Gad-Elkareem et al., 2011).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the compound's behavior in chemical reactions and its potential biological activity. Investigations into related compounds have explored these aspects through experimental and computational studies, providing insights into their chemical behavior and interactions with biological targets (Schroeder et al., 2009).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
- The compound is involved in the synthesis of new heterocyclic derivatives showing significant antimicrobial activity. For example, the synthesis of thienopyrimidine derivatives demonstrated pronounced antimicrobial effects, highlighting the compound's potential in developing new antimicrobial agents (Bhuiyan et al., 2006).
Novel Synthesis Routes
- Research has focused on establishing novel synthesis routes for pyridazin-3-one derivatives and 2-amino-5-arylazopyridine derivatives. These compounds are used to synthesize fused azines, showing the versatility of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide in heterocyclic chemistry (Ibrahim & Behbehani, 2014).
Antimicrobial Agents Synthesis
- The compound serves as a starting material in the synthesis of various pyridines, pyrimidinones, oxazinones, and their derivatives aimed at antimicrobial applications. This synthesis process underscores the compound's utility in generating potentially powerful antimicrobial agents (Hossan et al., 2012).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
- Research into the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has led to the synthesis of various heterocyclic derivatives, including dihydropyridinones. This process illustrates the compound's potential in organic synthesis and the development of novel organic compounds (Bacchi et al., 2005).
Anti-Inflammatory Activity
- The compound has been utilized in synthesizing heterocyclic systems fused to a thiophene moiety, demonstrating significant anti-inflammatory activity. This application underscores its potential in the development of new anti-inflammatory drugs (Amr et al., 2007).
Propriétés
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-19-9-2-3-12(16(19)23)15(22)17-8-10-20-14(21)7-6-13(18-20)11-4-5-11/h2-3,6-7,9,11H,4-5,8,10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUABMZKRBCZDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)

![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)
![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)

![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2492826.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492828.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2492831.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2492832.png)
![N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2492833.png)
